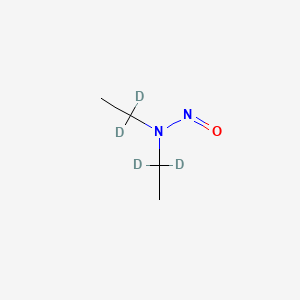
Aldohexose 6-phosphate barium heptahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose 6-phosphate barium salt heptahydrate is a biochemical reagent used primarily in life science research. It is a derivative of D-glucose 6-phosphate, where the phosphate group is complexed with barium and the compound is hydrated with seven water molecules. This compound is often used in biochemical assays and as a biological material in various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Glucose 6-phosphate barium salt heptahydrate can be synthesized by reacting D-glucose 6-phosphate with barium chloride in an aqueous solution. The reaction typically involves dissolving D-glucose 6-phosphate in water, followed by the addition of barium chloride. The mixture is then allowed to crystallize, and the resulting crystals are collected and dried .
Industrial Production Methods
In industrial settings, the production of D-glucose 6-phosphate barium salt heptahydrate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The product is then purified through recrystallization and dried under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose 6-phosphate barium salt heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form D-gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to D-glucose.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: D-gluconic acid derivatives.
Reduction: D-glucose.
Substitution: Various substituted glucose derivatives depending on the reagent used.
Applications De Recherche Scientifique
D-Glucose 6-phosphate barium salt heptahydrate is widely used in scientific research, including:
Chemistry: As a reagent in biochemical assays and analytical chemistry.
Biology: In studies of glucose metabolism and enzymatic reactions involving glucose 6-phosphate.
Medicine: In research on metabolic disorders and diabetes.
Industry: As a biochemical reagent in the production of pharmaceuticals and other biologically active compounds
Mécanisme D'action
The mechanism of action of D-glucose 6-phosphate barium salt heptahydrate involves its role as a substrate in enzymatic reactions. It is phosphorylated by enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, which play crucial roles in glycolysis and the pentose phosphate pathway. These pathways are essential for energy production and biosynthesis in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose 6-phosphate disodium salt: Another salt form of D-glucose 6-phosphate, commonly used in similar biochemical applications.
D-Glucose 1-phosphate: A positional isomer of D-glucose 6-phosphate, involved in different metabolic pathways.
D-Glucose 6-phosphate dipotassium salt: Another salt form with similar applications but different solubility and stability properties
Uniqueness
D-Glucose 6-phosphate barium salt heptahydrate is unique due to its specific barium complexation, which can influence its solubility, stability, and reactivity in biochemical assays. This makes it particularly useful in certain research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C6H27BaO16P |
|---|---|
Poids moléculaire |
523.57 g/mol |
InChI |
InChI=1S/C6H13O9P.Ba.7H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;7*1H2/t3-,4+,5+,6+;;;;;;;;/m0......../s1 |
Clé InChI |
QFKXKACDUKZIMZ-WEEPEOOHSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.O.O.O.O.O.O.O.[Ba] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)





